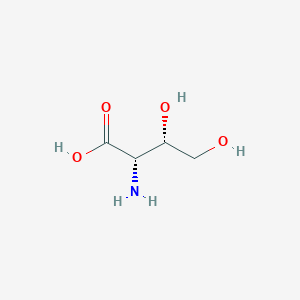

4-Hydroxy-L-threonine

Overview

Description

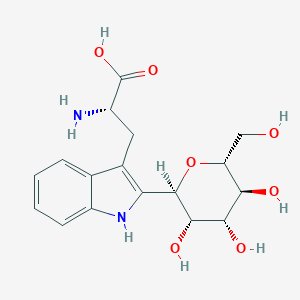

4-Hydroxy-L-threonine is a non-proteinogenic amino acid that is derived from the biosynthesis of the antibiotic, thiostrepton. It has been found to have a range of potential applications in scientific research due to its unique chemical structure and properties. In

Scientific Research Applications

Chemotherapeutic Agent Research : A study by Webb and Matthews (1995) identified 4-chloro-L-threonine as a substrate and inactivator of serine hydroxymethyltransferase, suggesting its potential as a chemotherapeutic agent targeting this enzyme (Webb & Matthews, 1995).

Vitamin B6 Precursor : Wolf et al. (1995) discovered that 4-hydroxy-L-threonine serves as a precursor for pyridoxol (vitamin B6) in Escherichia coli, contributing significantly to vitamin synthesis (Wolf et al., 1995).

Diabetes Research : Kassel et al. (1986) found that L-threonine is a precursor of various acids in type 1 diabetes patients, indicating its importance in metabolic studies related to diabetes (Kassel et al., 1986).

Pharmacological Properties : Manning et al. (1976) investigated hydroxy[4-thr]oxytocin and hydroxy-oxytocin, derived from L-threonine, noting their significantly higher oxytocic potency compared to oxytocin, demonstrating its pharmaceutical relevance (Manning et al., 1976).

Organic Synthesis : Vassilev et al. (1995) reported that L-threonine aldolase from Candida humicola effectively synthesizes novel β-hydroxy-α-amino acids, offering a new synthetic route for amino acids (Vassilev et al., 1995).

Enzymatic Synthesis : Zhao et al. (2020) highlighted the use of L-threonine aldolase from black bear gut microbiota for synthesizing L-threo-DOPS with high diastereoselectivity, beneficial for producing other important β-hydroxy-α-L-amino acids (Zhao et al., 2020).

Synthetic Organic Chemistry : Dückers et al. (2010) discussed threonine aldolases as tools in synthetic organic chemistry, particularly for the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids, which are precursors for pharmaceuticals (Dückers et al., 2010).

Bioengineering Applications : Engineering studies by Liu et al. (2020) on L-threonine aldolase for the synthesis of pharmaceutical intermediates like 4-(methylsulfonyl)phenylserine, highlight its relevance in bioengineering (Liu et al., 2020).

Mechanism of Action

Target of Action

4-Hydroxy-L-threonine, also known as Hydroxythreonine, primarily targets the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase . This enzyme is found in organisms such as Escherichia coli (strain K12) . The role of this enzyme is to catalyze the NAD(P)-dependent oxidation of 4-(phosphohydroxy)-L-threonine .

Mode of Action

The compound interacts with its target enzyme, 4-hydroxythreonine-4-phosphate dehydrogenase, through a process of NAD(P)-dependent oxidation . This interaction results in the conversion of 4-(phosphohydroxy)-L-threonine (HTP) into 2-amino-3-oxo-4-(phosphohydroxy)butyric acid . This product then spontaneously decarboxylates to form 3-amino-2-oxopropyl phosphate (AHAP) .

Biochemical Pathways

This compound is involved in the synthesis of vitamin B6 . It serves as a precursor of pyridoxol . The intact C-2,3 bond of [2,3-13 C 2]-4-hydroxy-L-threonine becomes the C-5,6 bond of pyridoxol . This biochemical pathway contributes to the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes .

Pharmacokinetics

It’s known that the compound is a small molecule , which may influence its bioavailability.

Result of Action

The action of this compound results in the formation of 3-amino-2-oxopropyl phosphate (AHAP) . This compound is a key intermediate in the biosynthesis of pyridoxal 5′-phosphate, a form of vitamin B6 .

Future Directions

Supplementing trans-4-hydroxy-L-threonine or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-L-threonine is involved in the vitamin B6 metabolism system . It serves as a precursor for pyridoxine . It can be converted to this compound and 2-Amino-3-oxo-4-phosphonooxybutyrate by threonine synthase [EC:4.2.3.1] and 4-hydroxythreonine-4-phosphate dehydrogenase [EC:1.1.1.262], respectively .

Cellular Effects

This compound is an obligatory intermediate in pyridoxal 5′-phosphate coenzyme biosynthesis in Escherichia coli K-12 . It plays a crucial role in the growth of these mutants . The compound’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the formation of pyridoxine 5′-phosphate. Ring closure using 4-phospho-hydroxy-L-threonine as a substrate leads to the formation of pyridoxine 5′-phosphate, and not pyridioxine, as the first B6-vitamer synthesized de novo . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its role in the synthesis of β-hydroxy-α-amino acids. Dynamic regulation of transporter levels can efficiently promote L-threonine production by using the end-product biosensor .

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the synthesis of vitamin B6 . It interacts with enzymes such as threonine synthase and 4-hydroxythreonine-4-phosphate dehydrogenase .

Transport and Distribution

Dynamic regulation of transporter expression has been shown to increase L-threonine production .

properties

IUPAC Name |

(2S,3S)-2-amino-3,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUARFQOCGDRK-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176167 | |

| Record name | Hydroxythreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21768-45-6 | |

| Record name | 4-Hydroxy-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21768-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxythreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxythreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

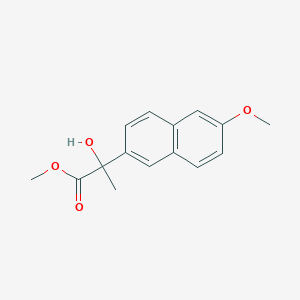

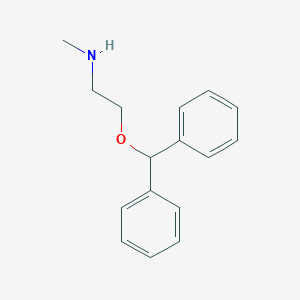

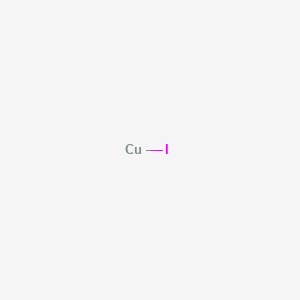

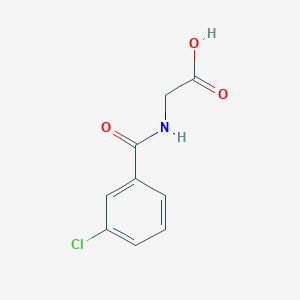

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-hydroxy-L-threonine in vitamin B6 biosynthesis?

A1: this compound is a crucial precursor in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. [, , , , , ] In this pathway, it combines with 1-deoxy-D-xylulose 5-phosphate to form pyridoxine 5'-phosphate, which is subsequently converted to PLP. [, ] This pathway is conserved in various organisms, including Escherichia coli and Rhizobium species. [, , , , , ]

Q2: Can you elaborate on the specific role of 4-phospho-hydroxy-L-threonine in this pathway?

A2: Research suggests that 4-phospho-hydroxy-L-threonine, rather than 4-HT itself, is the direct precursor utilized in pyridoxine 5'-phosphate synthesis in E. coli. [] This implies that 4-HT undergoes phosphorylation by a kinase, likely thrB-encoded homoserine kinase, before its incorporation into the vitamin B6 pathway. []

Q3: How does the biosynthesis of this compound occur?

A3: Studies in Rhizobium have shown that 4-HT is formed from the condensation of glycolaldehyde and glycine. [, ] Further research in Sinorhizobium meliloti identified two pathways for 4-phospho-hydroxy-L-threonine synthesis, both originating from glycolaldehyde. [] The major pathway involves the sequential conversion of glycolaldehyde to d-erythrulose, d-erythrulose 4-phosphate, and d-erythrose 4-phosphate. [] Finally, d-erythrose 4-phosphate is converted to 4-phospho-hydroxy-L-threonine through a three-step pathway also identified in E. coli. []

Q4: Are there any alternative pathways for this compound utilization?

A4: Interestingly, certain bacteria possess a DUF1537 kinase that can phosphorylate 4-HT into 4-phospho-hydroxy-L-threonine. [] This phosphorylation enables the subsequent conversion of 4-phospho-hydroxy-L-threonine to PLP, utilizing this compound-4-phosphate dehydrogenase (PdxA2). [] This alternative route allows the detoxification of the antimetabolite 4-HT and its conversion into the essential metabolite PLP. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C4H9NO5 and a molecular weight of 151.13 g/mol.

Q6: Can you provide information on the spectroscopic data of this compound?

A6: While specific spectroscopic data wasn't detailed in the provided research articles, 4-HT's structure has been confirmed through various techniques like NMR spectroscopy and mass spectrometry. [, , , , , ] These methods provide information about the compound's connectivity and functional groups.

Q7: Is this compound found in natural products?

A7: Yes, 4-HT has been identified in natural peptides. Notably, lobocyclamides B and C, isolated from the cyanobacterium Lyngbya confervoides, are the first reported peptides containing 4-HT. [, ] These peptides also incorporate rare long-chain β-amino acids and exhibit moderate antifungal activity. []

Q8: Does this compound play a role in the biological activity of other natural products?

A8: Research on actinomycins, a family of potent antibacterial and cytotoxic compounds, reveals intriguing insights. Actinomycin Z1, produced by Streptomyces fradiae, contains 4-HT as a structural component. [] The presence of 4-HT, along with other unusual amino acids, contributes to the structural diversity and potentially the biological activity of various actinomycins. [, , ]

Q9: Are there any other notable applications of this compound?

A9: Beyond its natural occurrence, 4-HT serves as a valuable building block in organic synthesis. For example, researchers have developed a novel approach to synthesize enantiomerically pure 1-amino-2,3-dihydroxypropylphosphonates, phosphonate analogs of 4-HT, using a three-component reaction involving 4-HT derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)